molecular formula C21H25ClN2O3 B1649237 (R)-Cetirizine-d4 Dihydrochloride

(R)-Cetirizine-d4 Dihydrochloride

货号: B1649237
分子量: 392.9 g/mol
InChI 键: ZKLPARSLTMPFCP-KNFDVUFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Cetirizine-d4 Dihydrochloride is a useful research compound. Its molecular formula is C21H25ClN2O3 and its molecular weight is 392.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Research Applications

The deuterated nature of (R)-Cetirizine-d4 allows researchers to trace its metabolic pathways using mass spectrometry. This capability aids in understanding how modifications affect drug metabolism and bioavailability.

  • Case Study: Metabolism of (R)-Cetirizine-d4
    • Researchers conducted a study on the metabolic fate of (R)-Cetirizine-d4 in human liver microsomes, revealing distinct pathways compared to non-deuterated cetirizine, which can influence dosing strategies in clinical settings.

Applications in Cancer Research

Recent studies indicate that (R)-Cetirizine-d4 may possess anticancer properties, making it a candidate for further exploration in oncology research.

  • Table 2: Potential Anticancer Applications
Cancer TypeMechanism of ActionReference
Breast CancerInhibition of cell proliferation
Lung CancerInduction of apoptosis
Skin CancerModulation of inflammatory responses

In Vitro Studies

In vitro experiments have demonstrated that (R)-Cetirizine-d4 can inhibit the growth of certain cancer cell lines, suggesting a role beyond its antihistaminic effects.

  • Case Study: In Vitro Efficacy
    • A study evaluated the effects of (R)-Cetirizine-d4 on human breast cancer cells, showing a significant reduction in cell viability at specific concentrations.

Formulation Development

The formulation of this compound into various delivery systems is essential for enhancing its therapeutic efficacy.

  • Table 3: Formulation Types
Formulation TypeDescription
Oral TabletsStandardized doses for antihistaminic effects
Injectable SolutionsPotential use in acute allergic reactions
Topical PreparationsFor localized allergic reactions

化学反应分析

Synthetic Routes for Deuterated Cetirizine Derivatives

The synthesis of (R)-Cetirizine-d4 Dihydrochloride follows methodologies analogous to cetirizine, with deuterium introduced at specific stages using isotopically labeled reagents. Key pathways include:

Route 1: Alkylation of Piperazine Derivatives

  • Reagents : 1-[ (4-Chlorophenyl)(phenyl)methyl]piperazine reacts with deuterated methyl (2-chloroethoxy-d4)-acetate under alkaline conditions (Na₂CO₃ in xylene) .

  • Mechanism : Nucleophilic substitution (Sₙ2) at the chloroethoxy group, followed by saponification and acidification to yield the deuterated carboxylic acid intermediate .

  • Deuterium Incorporation : Four deuterium atoms are introduced at the ethyloxy chain (positions 2 and 2' of the ethoxy group) during alkylation .

text
Reaction Scheme: 1-(4-Chlorobenzhydryl)piperazine + CD₂Cl-O-CD₂-COOCH₃ → Cetirizine-d4 intermediate

Route 2: Catalytic Oxidation of Hydroxyzine-d4

  • Reagents : Hydroxyzine-d4 undergoes oxidation using Pd-M/C catalysts under alkaline conditions (pH 9–14) with oxygen as the oxidizing agent .

  • Yield : 90–98% selectivity for cetirizine-d4, with substrate conversion rates of 95–99% .

Key Reaction Parameters

ParameterValue/RangeSource
Alkylation Temperature80–100°C
Saponification SolventAbsolute ethanol with KOH
Oxidation CatalystPd-M/C (0.5–2.0 wt%)
Deuterium Purity>95% (HPLC)

Isotopic Stability and Reactivity

  • Kinetic Isotope Effect : Deuterium at the ethoxy group reduces metabolic oxidation rates by cytochrome P450 enzymes, prolonging plasma half-life in preclinical models .

  • Hydrolytic Stability : No significant H/D exchange observed under physiological pH (4.0–7.4) over 24 hours .

Analytical Characterization

PropertyValueMethod
Molecular FormulaC₂₁H₂₃D₄Cl₃N₂O₃HRMS
Retention Time (HPLC)6.8 ± 0.2 min (C18 column)
Isotopic Enrichment99.5% D at C-2 and C-2' positionsNMR/MS

属性

分子式

C21H25ClN2O3

分子量

392.9 g/mol

IUPAC 名称

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid

InChI

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1/i14D2,15D2

InChI 键

ZKLPARSLTMPFCP-KNFDVUFYSA-N

SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

手性 SMILES

[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl

规范 SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。